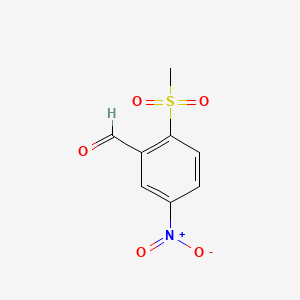

2-Methanesulfonyl-5-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonyl-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5S/c1-15(13,14)8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHKAEHESAVNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Methanesulfonyl 5 Nitrobenzaldehyde

Electronic Structure and Its Influence on the Reactivity Profile

The reactivity of 2-Methanesulfonyl-5-nitrobenzaldehyde is fundamentally governed by the electronic properties of its constituent functional groups: an aldehyde, a methanesulfonyl group, and a nitro group, all attached to a benzene (B151609) ring. The interplay of these substituents creates a unique electronic environment that dictates the molecule's chemical behavior.

Inductive and Resonance Effects of the Sulfonyl and Nitro Substituents

The methanesulfonyl (-SO2CH3) and nitro (-NO2) groups are powerful electron-withdrawing groups that significantly decrease the electron density of the aromatic ring. They achieve this through a combination of inductive and resonance effects.

Inductive Effect (-I): Both the sulfonyl and nitro groups are highly electronegative. The sulfur and nitrogen atoms, bonded to multiple oxygen atoms, exert a strong electron-pulling inductive effect through the sigma (σ) bonds of the benzene ring. This effect polarizes the C-S and C-N bonds, drawing electron density away from the ring and towards the substituents.

Resonance Effect (-R): The nitro group, positioned para to the aldehyde group, exerts a potent resonance effect. It delocalizes the π-electrons of the benzene ring onto the electronegative oxygen atoms of the nitro group. This delocalization further depletes the electron density of the ring. In contrast, the methanesulfonyl group is primarily considered to have a strong inductive effect with a weaker resonance contribution. The combined -I and -R effects of these substituents render the aromatic ring highly electron-deficient. chemistrysteps.commasterorganicchemistry.com This deactivation is particularly pronounced at the ortho and para positions relative to the electron-withdrawing groups. chemicalforums.com

Enhanced Electrophilicity of the Aldehyde Carbonyl Group

The defining characteristic of an aldehyde is its electrophilic carbonyl carbon. In this compound, this electrophilicity is dramatically amplified. The strong electron-withdrawing nature of the methanesulfonyl and nitro groups, as detailed above, pulls electron density from the entire aromatic system. This, in turn, withdraws electron density from the aldehyde group attached to the ring.

This electronic pull increases the magnitude of the partial positive charge (δ+) on the carbonyl carbon, making it significantly more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde (B42025) or benzaldehydes with electron-donating groups. vaia.comrsc.orgwiserpub.com Consequently, the activation energy for nucleophilic addition reactions is lowered, leading to faster reaction rates. libretexts.org

Activation for Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of strong electron-withdrawing groups can make the ring sufficiently electron-poor to be attacked by a nucleophile in a reaction known as Nucleophilic Aromatic Substitution (SNAr). chemistrysteps.commasterorganicchemistry.com

For an SNAr reaction to occur efficiently, two main conditions must be met:

The ring must be activated by one or more strong electron-withdrawing groups.

There must be a good leaving group (often a halide, but other groups can suffice).

In this compound, the methanesulfonyl group can function as a leaving group. Crucially, the nitro group is located at the para position relative to the sulfonyl group. This specific orientation is key for activating the ring toward an SNAr reaction. uomustansiriyah.edu.iqpressbooks.pub During the reaction, the attacking nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov The negative charge of this intermediate can be delocalized onto the ortho and para substituents. The para-nitro group is particularly effective at stabilizing this negative charge through resonance, which lowers the energy of the transition state and facilitates the reaction. pressbooks.pub

Carbonyl Group Transformations

The highly electrophilic aldehyde group of this compound readily participates in a variety of carbonyl transformation reactions, primarily through nucleophilic addition and condensation pathways.

Condensation Reactions: Formation of Imines, Oximes, Hydrazones, and Schiff Bases

Condensation reactions involving the aldehyde group are a cornerstone of its chemistry. These reactions typically involve the nucleophilic attack of a nitrogen-containing compound on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). youtube.com

Imines and Schiff Bases: Reaction with primary amines (R-NH2) yields imines, which are also known as Schiff bases when the amine is an aniline (B41778) derivative or the aldehyde is aromatic. isca.in The reaction proceeds via a hemiaminal intermediate which then dehydrates. nih.govresearchgate.net

Oximes: Condensation with hydroxylamine (B1172632) (NH2OH) produces oximes. nih.govnih.gov This reaction is often used for the characterization and protection of aldehydes. nih.gov

Hydrazones: Reaction with hydrazine (B178648) (H2N-NH2) or its derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. nih.govnih.gov These derivatives are often highly crystalline and serve as useful derivatives for identification. rsc.org

The general schemes for these transformations are presented below.

| Reaction Type | Reactant | Product Class | General Reaction |

|---|---|---|---|

| Imine/Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | Ar-CHO + R-NH₂ ⇌ Ar-CH=N-R + H₂O |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | Ar-CHO + NH₂OH ⇌ Ar-CH=N-OH + H₂O |

| Hydrazone Formation | Hydrazine (R-NHNH₂) | Hydrazone | Ar-CHO + R-NHNH₂ ⇌ Ar-CH=N-NHR + H₂O |

Nucleophilic Addition Reactions at the Aldehyde Moiety

Nucleophilic addition is the most fundamental reaction of aldehydes and ketones. libretexts.orgopenstax.org The process involves two primary steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond. The electrons from the pi bond move to the electronegative oxygen atom, resulting in the formation of a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by the addition of a weak acid or water during workup, to yield an alcohol product. libretexts.org

The enhanced electrophilicity of the carbonyl carbon in this compound makes it an excellent substrate for a wide range of nucleophiles. Aldehydes are generally more reactive in these additions than ketones due to less steric hindrance and greater polarization. openstax.org

| Nucleophile | Source Example | Initial Product | Final Product (after workup) |

|---|---|---|---|

| Hydride (:H⁻) | Sodium Borohydride (NaBH₄) | Alkoxide | Primary Alcohol |

| Organometallics (R:⁻) | Grignard Reagent (R-MgBr) | Alkoxide | Secondary Alcohol |

| Cyanide (:CN⁻) | Hydrogen Cyanide (HCN) / Sodium Cyanide (NaCN) | Alkoxide (Cyanohydrin) | Cyanohydrin |

| Acetylide (:C≡CR⁻) | Sodium Acetylide (NaC≡CR) | Alkoxide | Propargyl Alcohol |

Aromatic Ring Reactivity Patterns

The reactivity of the benzene ring in this compound is dictated by the electronic properties of its substituents. The benzaldehyde group (-CHO), the methanesulfonyl group (-SO2CH3), and the nitro group (-NO2) are all potent electron-withdrawing groups. This collective withdrawal of electron density has profound effects on the ring's susceptibility to both electrophilic and nucleophilic attack.

In the context of electrophilic aromatic substitution (EAS), where an electrophile attacks the electron-rich π-system of the benzene ring, the presence of electron-withdrawing groups diminishes the ring's nucleophilicity. Consequently, the aromatic ring of this compound is significantly deactivated towards EAS reactions. researchgate.netyoutube.comlibretexts.org Such reactions, if they occur, require harsh conditions.

The directing effect of these substituents determines the position of any potential substitution. All three groups—aldehyde, methanesulfonyl, and nitro—are established as meta-directors. researchgate.net This is because they destabilize the cationic intermediate (the sigma complex) when the electrophile adds to the ortho or para positions more than when it adds to the meta position.

In this compound, the directing effects are as follows:

The aldehyde group at C1 directs incoming electrophiles to the C3 and C5 positions.

The methanesulfonyl group at C2 directs to the C4 and C6 positions.

The nitro group at C5 directs to the C1 and C3 positions.

| Substituent | Position | Electronic Effect | Ring Activity | Directing Effect |

|---|---|---|---|---|

| -CHO | 1 | -I, -R (Electron-withdrawing) | Strongly Deactivating | meta |

| -SO2CH3 | 2 | -I, -R (Electron-withdrawing) | Strongly Deactivating | meta |

| -NO2 | 5 | -I, -R (Electron-withdrawing) | Strongly Deactivating | meta |

While deactivated for EAS, the electron-poor nature of the aromatic ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.comchemistrysteps.com This type of reaction is facilitated by strong electron-withdrawing groups positioned ortho and/or para to a suitable leaving group, as they can stabilize the negatively charged intermediate. libretexts.orgpressbooks.pub

In this compound, both the methanesulfonyl and nitro groups are potential leaving groups.

Methanesulfonyl Group as Leaving Group: The -SO2CH3 group is at the C2 position. It has the aldehyde group ortho to it and the nitro group para to it. Both of these electron-withdrawing groups can effectively stabilize the negative charge of the intermediate formed upon nucleophilic attack at C2.

Nitro Group as Leaving Group: The -NO2 group is at the C5 position. It has the methanesulfonyl group para to it, which provides strong stabilization for an intermediate formed by nucleophilic attack at C5.

The relative leaving group ability is a key factor. The nitro group is known to be a competent leaving group in SNAr reactions, with a reactivity in some series reported as F > NO2 > Cl ≈ Br > I. nih.govstackexchange.com The sulfonyl group is also known to be displaceable. The crucial factor for stabilization is the ability of the remaining ortho/para substituents to delocalize the negative charge of the intermediate. Attack at C2, leading to the displacement of the methanesulfonyl group, is stabilized by resonance involving both the ortho-aldehyde and the para-nitro group. Attack at C5, displacing the nitro group, is stabilized primarily by the para-methanesulfonyl group. This suggests that the displacement of the methanesulfonyl group at C2 is kinetically favored due to superior stabilization of the transition state.

| Site of Attack | Potential Leaving Group | Activating Groups (Position Relative to LG) | Plausibility |

|---|---|---|---|

| C2 | -SO2CH3 | -CHO (ortho), -NO2 (para) | High (Strong stabilization from two groups) |

| C5 | -NO2 | -SO2CH3 (para) | Moderate (Stabilization from one group) |

Detailed Mechanistic Studies of Key Reactions and Intermediates

The widely accepted mechanism for SNAr reactions on activated aromatic systems is a two-step addition-elimination process. chemistrysteps.comwikipedia.org This mechanism avoids the highly unstable aryl cation that would be formed in an SN1 pathway and the geometrically impossible backside attack required for an SN2 reaction. libretexts.org

The key features of this mechanism as applied to this compound are:

Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (e.g., C2, bearing the -SO2CH3 group). This addition breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . youtube.commasterorganicchemistry.com The stability of this complex is paramount. The negative charge is delocalized across the π-system and, crucially, onto the oxygen atoms of the ortho and para electron-withdrawing groups.

Elimination (Fast Step): The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., the methanesulfonyl group as an anion).

For the more probable reaction pathway involving the displacement of the methanesulfonyl group, the Meisenheimer complex is exceptionally well-stabilized. The negative charge is delocalized not only onto the carbon atoms of the ring but also onto the oxygen atoms of the ortho-aldehyde group and the para-nitro group, as depicted in the resonance structures.

While the stepwise addition-elimination mechanism is dominant, some recent computational and experimental studies have suggested that certain SNAr reactions may proceed through a single-step, concerted (cSNAr) mechanism. nih.gov However, for a highly activated system such as this compound, the formation of a distinct, stabilized Meisenheimer intermediate via the classical two-step pathway is the most likely and accepted mechanism. nih.gov

| Mechanistic Feature | Description |

|---|---|

| Reaction Type | Addition-Elimination (SNAr) |

| Key Intermediate | Meisenheimer Complex (Resonance-stabilized carbanion) |

| Rate-Determining Step | Formation of the Meisenheimer complex (Nucleophilic addition) masterorganicchemistry.com |

| Role of Substituents | Stabilize the negatively charged intermediate through resonance and induction. libretexts.org |

Applications of 2 Methanesulfonyl 5 Nitrobenzaldehyde in Advanced Organic Synthesis

Utilization as a Building Block for Heterocyclic Compound Synthesis

The strategic placement of reactive functional groups makes 2-methanesulfonyl-5-nitrobenzaldehyde an ideal starting material for constructing a variety of heterocyclic scaffolds, which are core components of many pharmaceuticals, agrochemicals, and materials. mdpi.com

The aldehyde functional group serves as a primary reaction center for condensation reactions, enabling the direct incorporation of the 2-methanesulfonyl-5-nitrophenyl moiety into nitrogen-containing heterocyclic systems. wiserpub.com These reactions are fundamental to building molecular diversity.

One of the most notable applications is in multicomponent reactions like the Hantzsch dihydropyridine (B1217469) synthesis. mdpi.com In this reaction, an aldehyde condenses with two equivalents of a β-ketoester and an ammonia (B1221849) source to form a dihydropyridine ring. The use of this compound as the aldehyde component would yield 1,4-dihydropyridine (B1200194) derivatives substituted with the 2-methanesulfonyl-5-nitrophenyl group at the 4-position. The feasibility of using substituted nitrobenzaldehydes in such syntheses is well-established; for instance, 2-nitrobenzaldehyde (B1664092) is a key intermediate in the large-scale production of Nifedipine, a dihydropyridine drug. chem-soc.si

Furthermore, condensation with primary amines readily forms Schiff bases (imines). wiserpub.com These imines are not just stable products but are also crucial intermediates for the synthesis of other heterocycles. For example, they can undergo cyclization reactions to form quinolines, imidazoles, and other nitrogen-containing rings, depending on the reaction partner and conditions.

Table 1: Examples of Aldehyde Condensation Reactions for Heterocycle Synthesis

| Reaction Name | Reactants (with this compound) | Resulting Heterocyclic Core |

|---|---|---|

| Hantzsch Synthesis | β-Ketoester, Ammonia/Amine | 1,4-Dihydropyridine |

| Schiff Base Formation | Primary Amine | Imine (precursor to other heterocycles) |

| Friedländer Annulation | Ketone with α-methylene group (following nitro reduction) | Quinoline |

| Biginelli Reaction | β-Diketone, Urea/Thiourea | Dihydropyrimidinone |

The powerful electron-withdrawing properties of both the nitro (-NO₂) and methanesulfonyl (-SO₂Me) groups significantly activate the aromatic ring, facilitating the synthesis of complex substituted systems. This activation is particularly useful for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net Although the methanesulfonyl group is generally a poor leaving group, the nitro group can be displaced under certain conditions with potent nucleophiles.

A more versatile strategy involves the chemical modification of the existing functional groups to enable intramolecular cyclizations. The reduction of the nitro group to an amine is a key transformation, yielding 2-methanesulfonyl-5-aminobenzaldehyde. This intermediate is primed for a variety of cyclization reactions. For example, intramolecular condensation between the newly formed amine and the existing aldehyde (if modified) or reaction with an appropriate bifunctional reagent can lead to the formation of fused heterocyclic systems like benzodiazepines or quinazolines.

An analogous strategy has been successfully used in thiophene (B33073) chemistry, where 3-nitrothiophenes react with thiolates via nucleophilic substitution of the nitro group to construct fused thieno[3,2-b]thiophene (B52689) scaffolds. mdpi.com This demonstrates the potential of using the nitro group as a synthetic handle for building fused rings.

Role in the Synthesis of Complex Organic Molecules and Precursors

This compound is a strategic precursor for a variety of complex molecules beyond heterocycles. Its functional groups can be selectively transformed to produce other valuable intermediates.

Oxidation of the Aldehyde: The aldehyde can be oxidized to a carboxylic acid, yielding 2-methanesulfonyl-5-nitrobenzoic acid . This product introduces a new reactive handle for amide bond formation (e.g., peptide synthesis) or other transformations involving carboxylic acids.

Reduction of the Aldehyde: Reduction of the aldehyde group provides the corresponding alcohol, (2-methanesulfonyl-5-nitrophenyl)methanol . This alcohol can be used in ether or ester synthesis.

Reduction of the Nitro Group: As mentioned, reduction of the nitro group to an amine furnishes 2-methanesulfonyl-5-aminobenzaldehyde , a key precursor for dyes and heterocycles like quinolines. wiserpub.com

The ability to perform these transformations selectively allows chemists to use this compound as a starting point and reveal different functionalities as needed, which is a hallmark of a versatile synthetic building block. Its utility is analogous to that of 2-nitrobenzaldehyde, which serves as a crucial starting material in the synthesis of numerous organic compounds, including pharmaceuticals and dyes. wiserpub.comchem-soc.si

Strategic Implementation in Cascade, Multicomponent, and Tandem Reactions

The true synthetic power of this compound is realized in its application in complex reaction sequences such as cascade, multicomponent (MCRs), and tandem reactions. nih.govnih.gov These reactions are highly efficient, generating molecular complexity in a single step by combining three or more reactants and forming multiple bonds in one operation. nih.gov

The aldehyde group makes it an ideal candidate for isocyanide-based MCRs, such as the Ugi and Passerini reactions. mdpi.comresearchgate.net

Ugi Four-Component Reaction (Ugi-4CR): In this reaction, this compound would react with an amine, a carboxylic acid, and an isocyanide. The result is a complex α-acylamino carboxamide scaffold, constructed in a single, highly atom-economical step.

Passerini Three-Component Reaction (Passerini-3CR): This reaction involves the aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.

Table 2: Hypothetical Ugi Four-Component Reaction

| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Resulting Scaffold |

|---|

| This compound | Benzylamine | Acetic Acid | tert-Butyl isocyanide | α-Acetamido-N-benzyl-N-tert-butyl-2-(2-methanesulfonyl-5-nitrophenyl)acetamide |

These MCRs allow for the rapid generation of libraries of complex molecules from simple starting materials, which is a significant advantage in drug discovery and materials science.

Future Prospects for Novel Synthetic Utility and Derivatization

The potential applications of this compound are far from fully explored. Future research is likely to focus on several key areas:

Novel Derivatizations: The existing functional groups can be further derivatized to unlock new reactivity. The aldehyde can be converted into an alkyne via the Corey-Fuchs reaction or an alkene via the Wittig reaction, creating new building blocks for cross-coupling reactions. The methanesulfonyl group, while generally stable, could potentially be modified to participate in reactions like the Julia-Kocienski olefination.

Asymmetric Synthesis: The development of catalytic, asymmetric methods for reactions involving the aldehyde group (e.g., asymmetric additions, reductions, or cyanations) would provide access to valuable chiral, enantioenriched precursors for the synthesis of bioactive molecules.

Materials Science: Nitroaromatic compounds are known for their electronic and optical properties. researchgate.net The combination of the nitro and sulfonyl groups could be exploited in the design of novel polymers, dyes, or nonlinear optical materials. wiserpub.com

Medicinal Chemistry: The sulfone moiety is a common feature in many pharmaceuticals, often acting as a bioisostere for other groups or as a strong hydrogen bond acceptor. The 2-methanesulfonyl-5-nitrophenyl scaffold could be a valuable starting point for the design of new enzyme inhibitors or molecular probes.

Theoretical and Computational Chemistry Studies on 2 Methanesulfonyl 5 Nitrobenzaldehyde and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for providing detailed insights into molecular properties at the electronic level. These methods are instrumental in predicting the behavior of molecules like 2-Methanesulfonyl-5-nitrobenzaldehyde.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized molecular geometry and exploring the potential energy surface of organic molecules. For a molecule like this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would be used to determine the most stable conformation. These calculations would yield precise bond lengths, bond angles, and dihedral angles.

For instance, in studies of similar molecules like 5-Bromo-2-Hydroxybenzaldehyde, DFT has been successfully used to obtain an optimized structure, which then serves as the foundation for further computational analyses. researchgate.net The geometry optimization process for this compound would likely reveal a non-planar structure due to the steric and electronic effects of the bulky methanesulfonyl group and the nitro group. The exploration of the energy landscape can also identify transition states and reaction pathways, providing insights into the molecule's stability and potential for conformational changes.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. wikipedia.orgirjweb.com For this compound, the presence of the electron-withdrawing nitro and methanesulfonyl groups would be expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and suggesting a higher reactivity, particularly towards nucleophilic attack.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties of a Related Imidazole (B134444) Derivative

| Parameter | Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

| Chemical Hardness (η) | 2.2449 |

Data from a study on an imidazole derivative, illustrating the types of values obtained from FMO analysis. irjweb.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and bonding interactions within a molecule. It provides a localized picture of the electron density in terms of atomic orbitals and bonds. For this compound, NBO analysis would reveal the nature of the covalent bonds between the atoms and quantify the extent of electron delocalization from lone pairs into antibonding orbitals.

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems and significant differences in ground-state and excited-state dipole moments often exhibit non-linear optical (NLO) properties. These materials can alter the properties of light passing through them and have potential applications in optoelectronics and photonics. jhuapl.edu The structure of this compound, with its electron-donating methanesulfonyl group (acting through the sulfur lone pairs) and a strong electron-withdrawing nitro group attached to a π-conjugated benzene (B151609) ring, suggests it could possess NLO activity.

Computational methods, such as DFT, can be used to calculate the first-order hyperpolarizability (β), a key indicator of a molecule's NLO response. A high β value indicates a strong NLO response. Studies on other benzaldehyde (B42025) derivatives, such as 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, have shown that Schiff bases can exhibit significant NLO properties due to the delocalization of π-electrons. researchgate.net For this compound, a theoretical investigation would likely focus on how the interplay between the methanesulfonyl and nitro groups enhances the molecular hyperpolarizability.

Analysis of Intermolecular Interactions and Supramolecular Architecture

The way molecules pack in a solid-state influences the material's bulk properties. The study of intermolecular interactions is crucial for understanding this packing and the resulting supramolecular architecture.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and analysis of close contacts between neighboring molecules. The surface is typically colored to highlight different types of interactions and their relative strengths.

For this compound, a Hirshfeld surface analysis would likely reveal a variety of intermolecular contacts, including O···H, H···H, and C···H interactions. The nitro and methanesulfonyl groups would be expected to be major sites for hydrogen bonding and other close contacts. In studies of similar compounds, such as N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, Hirshfeld analysis has shown that O···H/H···O interactions are the most significant contributors to the crystal packing. nih.gov

The analysis also generates a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts and their relative abundance. This allows for a detailed understanding of the forces that hold the crystal lattice together.

Table 2: Illustrative Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Sulfonamide Compound

| Interaction Type | Contribution (%) |

| O···H/H···O | 40.1 |

| H···H | 27.5 |

| C···H/H···C | 12.4 |

| O···C/C···O | 6.0 |

| O···O | 5.7 |

| C···C | 4.9 |

| O···N/N···O | 2.0 |

| N···H/H···N | 1.2 |

Data from a study on N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, illustrating the percentage contribution of different intermolecular contacts to the Hirshfeld surface. nih.gov

Crystal Packing Analysis and Hydrogen Bonding Networks

While a definitive crystal structure for this compound is not publicly available, we can hypothesize its crystal packing and hydrogen bonding motifs based on the functional groups present in the molecule: a sulfonyl group (a strong hydrogen bond acceptor), a nitro group (another potent hydrogen bond acceptor), an aldehyde group (a weaker hydrogen bond acceptor), and aromatic C-H groups (potential hydrogen bond donors).

The crystal packing is likely to be dominated by a network of weak C-H···O hydrogen bonds. The electron-withdrawing nature of the methanesulfonyl and nitro groups would activate the aromatic protons, particularly the one positioned between them, making them more effective hydrogen bond donors. These activated C-H groups are expected to form directional interactions with the oxygen atoms of the sulfonyl and nitro groups of neighboring molecules.

Specifically, the oxygen atoms of the sulfonyl group (SO₂) are excellent acceptors and are highly likely to participate in multiple C-H···O interactions. The nitro group's oxygen atoms (NO₂) will also be key participants in the hydrogen-bonding network. These interactions would likely guide the assembly of molecules into chains or sheets. For instance, in the crystal structure of a related compound, 2-methyl-5-nitrobenzenesulfonamide, molecules are linked by N-H···O and C-H···O hydrogen bonds, forming layered structures. nih.gov A similar, albeit weaker, network involving C-H···O interactions could be anticipated for this compound.

Table 1: Predicted Hydrogen Bond Parameters in this compound

| Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) | Type of Interaction |

| C-H (aromatic) | O (sulfonyl) | 2.2 - 2.6 | 140 - 170 | Intermolecular |

| C-H (aromatic) | O (nitro) | 2.3 - 2.7 | 130 - 160 | Intermolecular |

| C-H (aldehyde) | O (sulfonyl/nitro) | 2.4 - 2.8 | 120 - 150 | Intermolecular |

This table is predictive and based on typical values for such interactions in organic crystals.

Rationalizing Solid-State Reactivity and Assembly from Structural Data

Without experimental structural data, rationalizing the solid-state reactivity of this compound remains a theoretical exercise. However, the molecular structure itself provides clues to its potential behavior, particularly concerning photoreactivity, which is a known reaction pathway for nitroaromatic compounds.

The solid-state reactivity of aromatic nitro compounds can often be correlated with specific intramolecular and intermolecular geometrical parameters. rsc.org A key potential reaction is the intramolecular hydrogen abstraction by the excited nitro group from a nearby C-H bond. In this molecule, the primary candidate for such an abstraction would be the aldehyde proton or the methyl protons of the sulfonyl group. The efficiency of such a reaction in the solid state would be highly dependent on the molecular conformation and the proximity of the nitro group to these protons, which is dictated by the crystal packing.

The assembly of the crystal, as dictated by the hydrogen bonds discussed previously, would create a specific topochemical environment. The relative orientation of molecules in the lattice would determine the feasibility of any intermolecular reactions. For example, [2+2] cycloadditions of the aldehyde group are a possibility if the molecules are packed in a head-to-tail arrangement with appropriate distances between the reacting groups.

Table 2: Potential Solid-State Reactions and Influencing Structural Factors

| Potential Reaction | Required Structural Feature | Key Functional Groups Involved |

| Intramolecular H-abstraction | Close proximity of nitro group to C-H bonds | Nitro group, Aldehyde C-H, Methyl C-H |

| Intermolecular Photoreduction | Favorable orientation for H-transfer between molecules | Nitro group, Aldehyde C-H |

| [2+2] Photocycloaddition | Parallel alignment of C=O bonds with < 4.2 Å separation | Aldehyde group |

This table outlines hypothetical reaction pathways based on the known reactivity of the constituent functional groups.

Emerging Research Directions and Future Challenges in the Chemistry of 2 Methanesulfonyl 5 Nitrobenzaldehyde

Development of Novel Catalytic Systems for Efficient Transformations

The reactivity of the aldehyde functional group in 2-methanesulfonyl-5-nitrobenzaldehyde is significantly modulated by the electronic effects of the methanesulfonyl and nitro substituents. These electron-withdrawing groups activate the aldehyde towards nucleophilic attack, but can also influence the selectivity of catalytic transformations. The development of novel catalytic systems is crucial for harnessing its synthetic potential.

Future research will likely focus on chemoselective reductions of the nitro group or the aldehyde. For instance, while highly active reducing agents might lead to the reduction of both functionalities, the use of milder, more selective catalysts could allow for the targeted transformation of one group while leaving the other intact. acs.org Iron(salen) complexes, for example, have shown promise in the chemoselective reduction of nitro compounds in the presence of other reducible functional groups by tuning the reducing agent. acs.org

Copper-catalyzed C-H functionalization presents another promising avenue. The use of transient directing groups, such as amino acids, in conjunction with copper catalysts has been effective for the C-H sulfonylation of benzaldehydes. nih.gov Investigating similar strategies for this compound could lead to novel transformations.

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Potential Catalyst System | Expected Outcome | Rationale/Analogy |

| Chemoselective Nitro Reduction | Iron(salen) complex with H3SiPh | 2-Methanesulfonyl-5-aminobenzaldehyde | Analogous systems show that changing the reducing agent from HBpin to H3SiPh allows for the selective reduction of the nitro group over the aldehyde. acs.org |

| C-H Functionalization | Cu(OAc)2 with β-alanine | Introduction of new functional groups at the aromatic ring | Copper-mediated C-H sulfonylation of benzaldehydes has been achieved using a transient imine directing group. nih.gov |

| Oxidative Amidation | Quinone/DMSO system | N-substituted 2-methanesulfonyl-5-nitrobenzamides | Benzaldehydes can undergo oxidative amidation with secondary amines using a quinone/DMSO system as the oxidizing agent. researchgate.netresearchgate.net |

Note: The data in this table is illustrative and based on analogous chemical systems, as direct research on this compound is limited.

Enantioselective and Diastereoselective Synthesis Utilizing the Compound

The aldehyde functionality of this compound makes it a prime candidate for stereoselective addition reactions, leading to the formation of chiral alcohols and other valuable building blocks. The strong electron-withdrawing nature of the substituents enhances the electrophilicity of the carbonyl carbon, potentially facilitating reactions with a wide range of nucleophiles. wiserpub.com

Organocatalysis, particularly using proline-based catalysts, has been successful in the enantioselective aldol (B89426) addition of acetaldehyde (B116499) to various aromatic aldehydes bearing electron-withdrawing groups. acs.org Applying such methodologies to this compound could provide access to optically active β-hydroxy aldehydes. Similarly, N-heterocyclic carbene (NHC) catalysis is a powerful tool for enantioselective reactions of aldehydes. rsc.org NHC-catalyzed reactions could be explored for the synthesis of chiral pyrazole (B372694) derivatives from this compound. acs.org

The key challenge and research opportunity lies in achieving high levels of stereocontrol. The steric bulk of the ortho-methanesulfonyl group could influence the approach of the nucleophile and the transition state geometry, thus impacting the enantioselectivity or diastereoselectivity of the reaction.

Applications in Flow Chemistry and Process Intensification

The synthesis and transformation of nitroaromatic compounds often involve highly exothermic and potentially hazardous reactions. europa.euewadirect.com Flow chemistry offers significant advantages in terms of safety, heat transfer, and scalability for such processes. amt.ukmdpi.com The application of flow chemistry to the synthesis and derivatization of this compound is a promising area of research.

The use of monolithic triphenylphosphine (B44618) reagents in flow systems for reactions like the Ramirez gem-dibromoolefination of aldehydes with electron-withdrawing groups demonstrates the potential for solid-supported reagents in the continuous processing of such compounds. researchgate.net

Table 2: Potential Flow Chemistry Applications

| Process | Advantage in Flow Chemistry | Relevant Analogy |

| Nitration for Synthesis | Enhanced safety, improved heat and mass transfer | Nitration of aromatic compounds is a well-established application of flow chemistry due to the exothermic nature of the reaction. ewadirect.com |

| Catalytic Hydrogenation | Improved catalyst handling, better control over reaction parameters | Flow reactors enhance mass transfer between hydrogen gas, the substrate, and the catalyst, improving reaction kinetics. amt.uk |

| Multi-step Synthesis | Telescoping of reaction steps, reduced purification | The synthesis of pharmaceutical intermediates often involves integrating multiple reaction steps into a single continuous flow process. acs.org |

Note: This table outlines potential applications based on the general advantages of flow chemistry for related compound classes.

Design of New Reactions Leveraging the Unique Electronic and Steric Properties

The distinct electronic and steric environment of this compound opens the door for the design of novel chemical reactions. The strong electron-withdrawing character of both the sulfonyl and nitro groups significantly polarizes the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, a pathway less common for typical benzaldehydes.

Furthermore, the ortho-methanesulfonyl group can act as a directing group in certain transformations, guiding reagents to specific positions on the aromatic ring. The steric hindrance it provides could also be exploited to achieve regioselectivity in reactions involving the aldehyde group. Research could explore tandem reactions where an initial transformation at the aldehyde is followed by a cyclization involving one of the substituents.

Integration of Advanced Experimental Techniques with Computational Modeling for Mechanistic Elucidation

A deep understanding of the reaction mechanisms involving this compound is essential for the rational design of new synthetic methods. The integration of advanced experimental techniques with computational modeling provides a powerful approach to achieve this.

Experimental techniques such as in-situ spectroscopy (e.g., NMR, IR) can be used to monitor reaction progress and identify transient intermediates. Kinetic studies can provide valuable data on reaction rates and the influence of various parameters.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure of the molecule, map out reaction pathways, and calculate the energies of transition states and intermediates. researchgate.net Such studies can provide insights into the role of the sulfonyl and nitro groups in modulating reactivity and selectivity. For example, computational analysis could predict the most likely sites for nucleophilic attack or the preferred conformation of the molecule, which in turn influences its reactivity. The combination of experimental and theoretical approaches will be instrumental in unraveling the intricate chemistry of this fascinating molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methanesulfonyl-5-nitrobenzaldehyde, and what purification methods are recommended?

- Methodological Answer : Synthesis typically involves sequential functionalization of benzaldehyde derivatives. A plausible route includes sulfonation of 5-nitrobenzaldehyde derivatives using methanesulfonyl chloride under controlled conditions, followed by nitration if starting from a pre-sulfonated precursor. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Characterization via melting point analysis and spectroscopic methods (e.g., NMR, IR) is critical to confirm purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

- Methodological Answer :

- 1H/13C NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm. The methanesulfonyl group (SO2CH3) shows a singlet for the methyl protons at δ 3.2–3.5 ppm, while the nitro group deshields adjacent aromatic protons, typically appearing as doublets in the δ 8.0–9.0 ppm range.

- IR : Strong absorption bands for the sulfonyl group (S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹) and nitro group (asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z corresponding to C8H7NO5S (MW 229.2 g/mol), with fragments indicative of sulfonyl and nitro group loss .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store in a sealed container in a cool, dry, and well-ventilated area away from incompatible substances (e.g., strong bases or reducing agents). In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when determining the structure of this compound?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to resolve ambiguities in X-ray diffraction data. The methanesulfonyl and nitro groups may introduce disorder; apply restraints or constraints during refinement. Hydrogen bonding patterns (e.g., C=O⋯H interactions) should be analyzed using graph set notation to validate packing motifs. Cross-validate results with density functional theory (DFT) calculations to confirm bond lengths and angles .

Q. What strategies can resolve contradictions in reaction yields or by-product formation during synthesis?

- Methodological Answer :

- By-product Identification : Use HPLC-MS or GC-MS to identify impurities. Common by-products may result from over-nitration or incomplete sulfonation.

- Optimization : Vary reaction parameters (temperature, stoichiometry of sulfonylating agents) systematically. For example, lower temperatures may reduce polysubstitution.

- Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to identify intermediates and adjust conditions in real-time .

Q. How do the electron-withdrawing groups (methanesulfonyl and nitro) influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The nitro group (-NO2) at position 5 and methanesulfonyl (-SO2CH3) at position 2 synergistically activate the aromatic ring for NAS at positions 3 and 4. Reaction rates can be quantified using Hammett substituent constants (σmeta for -NO2 ≈ +1.43; σpara for -SO2CH3 ≈ +0.93). Kinetic experiments (e.g., competition studies with fluorobenzaldehyde derivatives) can validate directing effects. DFT calculations (e.g., Fukui indices) predict regioselectivity .

Q. What methodologies are suitable for analyzing hydrogen bonding networks in crystalline forms, and how can this inform crystal engineering?

- Methodological Answer : Perform graph set analysis (as per Etter’s rules) on X-ray data to categorize hydrogen bonds (e.g., D-motifs for intramolecular bonds). The aldehyde oxygen and sulfonyl oxygen atoms often act as acceptors, forming chains (C(4) motifs) or rings (R₂²(8)). These patterns guide co-crystal design with complementary hydrogen bond donors (e.g., amines) for tailored physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.